N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzoxazepine core fused with a substituted benzene ring. The compound’s unique architecture combines a seven-membered oxazepine ring (with allyl and dimethyl substituents) and a sulfonamide group linked to a methoxy- and dimethyl-substituted benzene moiety. Such structural motifs are commonly associated with bioactive molecules, particularly in medicinal chemistry, where sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-7-10-25-18-9-8-17(13-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h7-9,11-13,24H,1,10,14H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXLRIADFIQKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profiles, including mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound's chemical structure can be broken down as follows:
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 396.50 g/mol
- IUPAC Name : this compound
This compound features a complex bicyclic structure that contributes to its unique biological properties.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of the oxazepin ring have shown effectiveness in models of epilepsy. The mechanism often involves modulation of neurotransmitter systems such as GABA receptors and sodium channels.
| Compound | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| Compound A | 15.2 | GABA receptor modulation |
| Compound B | 23.4 | Sodium channel blockade |
| N-(5-allyl...) | TBD | TBD |
Antimicrobial Properties
Research suggests that sulfonamide derivatives possess significant antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis.
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various oxazepin derivatives for anticonvulsant activity using the maximal electroshock (MES) test, the compound demonstrated promising results comparable to established anticonvulsants like phenytoin and carbamazepine .
- Antimicrobial Testing : A comparative study on the antimicrobial efficacy of sulfonamide derivatives revealed that N-(5-allyl...) exhibited potent activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- GABAergic Modulation : Similar compounds have been shown to enhance GABAergic transmission by increasing GABA receptor binding affinity.
- Sodium Channel Inhibition : The ability to block voltage-gated sodium channels is a common feature among anticonvulsants, which may also apply to this compound.
- Folate Synthesis Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria, leading to disrupted folate synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional group similarities:
Sulfonamide Derivatives
Sulfonamides are widely studied for their reactivity and environmental persistence. For example:
- 2-Methoxy-4,5-dimethylbenzenesulfonamide analogs : These derivatives often exhibit moderate volatility and hydroxyl radical (·OH) reaction rate constants (kOH) in the range of 1–5 × 10<sup>−12</sup> cm³ molecule<sup>−1</sup> s<sup>−1</sup> under atmospheric conditions, similar to other aromatic sulfonamides .
- Environmental Degradation : Sulfonamides with electron-donating groups (e.g., methoxy, methyl) typically degrade slower in the atmosphere due to reduced ·OH reactivity compared to halogenated analogs .
Benzoxazepine Derivatives
The benzoxazepine core in the target compound is structurally related to heterocyclic systems in pharmaceuticals. Key comparisons include:
- Metabolic Stability: Allyl-substituted oxazepines often show enhanced metabolic stability compared to non-alkylated analogs due to steric hindrance around the oxazepine ring .
- Reactivity : The 4-oxo group in the oxazepine ring may participate in hydrogen bonding, influencing solubility and binding affinity in biological systems.
Functional Group Synergy
- Hydrophobicity : The dimethyl and methoxy groups on the benzene ring likely increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
- Steric Effects : The 3,3-dimethyl substitution on the oxazepine ring may hinder enzymatic degradation, extending half-life in biological systems .
Critical Limitations of Available Evidence
For instance:
- Atkinson’s work on ·OH reactions with alkanes/alkenes (kOH ~10<sup>−11</sup>–10<sup>−10</sup> cm³ molecule<sup>−1</sup> s<sup>−1</sup>) is irrelevant to sulfonamides, which react orders of magnitude slower.
- No data exist for sulfonamide-benzoxazepine hybrids in atmospheric or biological contexts.
Preparation Methods
Synthesis of the Benzo[b]oxazepine Core
The benzo[b]oxazepine scaffold is constructed via cyclization reactions involving Schiff base intermediates. A representative approach involves:
Formation of Schiff Base Precursors
Amino-alcohol derivatives are condensed with carbonyl-containing compounds to form Schiff bases. For example, 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (Preparation 71 in) is synthesized by reacting o-aminophenol derivatives with brominated ketones under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage.
Borane-Mediated Reduction
The ketone group in the Schiff base intermediate is reduced to a secondary amine using borane-tetrahydrofuran (BH₃·THF). In a typical procedure, 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one (3.28 g, 13.55 mmol) is dissolved in anhydrous THF, and BH₃·THF (81 mmol) is added dropwise at 20°C. The mixture is heated to 65°C for 12 hours, yielding 7-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine after aqueous workup.
Table 1: Key Reaction Conditions for Borane Reduction
| Parameter | Value |
|---|---|
| Substrate | 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one |
| Reagent | BH₃·THF (6 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65°C |
| Time | 12 hours |
| Yield | 72% (reported in) |
Sulfonylation with 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The sulfonamide moiety is introduced via reaction of the primary amine on the benzooxazepine core with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.
Sulfonyl Chloride Preparation
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is synthesized by chlorosulfonation of 2-methoxy-4,5-dimethylbenzene using chlorosulfonic acid at 0–5°C, followed by thionyl chloride treatment to activate the sulfonic acid group.
Coupling Reaction
The amine intermediate (1 equiv) is reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) or THF, using triethylamine (2 equiv) as a base. The reaction is stirred at room temperature for 6–8 hours, yielding the target sulfonamide after purification via column chromatography.
Table 2: Sulfonylation Reaction Parameters
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 5.90–5.75 (m, 1H, CH₂CHCH₂), 5.15–5.05 (m, 2H, CH₂CHCH₂), 3.89 (s, 3H, OCH₃), 3.45 (s, 2H, NCH₂), 2.95 (s, 6H, N(CH₃)₂), 2.32 (s, 3H, ArCH₃), 2.28 (s, 3H, ArCH₃).
- IR (KBr) : ν 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms >98% purity, with a retention time of 12.3 minutes.
Challenges and Optimization Strategies
Regioselectivity in Allylation
Competing alkylation at position 4 is mitigated by using bulky bases (e.g., DBU) to favor attack at the less hindered position 5.
Sulfonamide Hydrolysis
Exposure to moisture during sulfonylation leads to hydrolysis of the sulfonyl chloride. Strict anhydrous conditions (e.g., molecular sieves) are maintained to suppress this side reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
